molecular formula C12H11N5O B1304464 7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-64-4

7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B1304464
CAS No.: 303145-64-4
M. Wt: 241.25 g/mol
InChI Key: LFNANGNCPMAQIT-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group attached at the 7-position. It has a molecular formula of C12H11N5O and a molecular weight of 241.25 g/mol .

Biochemical Analysis

Biochemical Properties

7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with adenosine receptors, particularly the A2A receptor, where it acts as an antagonist . This interaction is crucial as it influences various physiological processes, including neurotransmission and cardiovascular functions. Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving adenosine receptors . By antagonizing the A2A receptor, the compound can modulate cyclic AMP (cAMP) levels, impacting gene expression and cellular metabolism. This modulation can lead to altered cell proliferation, apoptosis, and differentiation, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. Its antagonistic action on the A2A receptor involves competitive inhibition, where the compound binds to the receptor’s active site, preventing adenosine from exerting its effects . This inhibition leads to decreased cAMP production, which in turn affects downstream signaling pathways. Additionally, the compound’s structure allows it to interact with other proteins and enzymes, potentially inhibiting or activating them based on the context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro cancer models, where it continues to inhibit cell proliferation and induce apoptosis over extended periods . Its stability and efficacy can be influenced by the presence of other biomolecules and environmental factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate adenosine receptor activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These toxic effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites, potentially impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins . This localization is crucial for its biological activity, as it allows the compound to reach its target sites and exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its structure and interactions with cellular components. The compound has been observed to localize primarily in the cytoplasm, where it can interact with various enzymes and proteins . Additionally, it can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for its function, as it ensures that the compound can effectively modulate cellular processes at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. This reaction proceeds under mild conditions and yields the desired product in good-to-excellent yields .

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in a short reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production, considering their efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This compound’s ability to act as an inverse agonist for RORγt and inhibit multiple enzymes makes it a valuable candidate for therapeutic applications .

Properties

IUPAC Name

7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-18-9-4-2-8(3-5-9)10-6-7-14-12-15-11(13)16-17(10)12/h2-7H,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNANGNCPMAQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377613
Record name SBB052101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303145-64-4
Record name SBB052101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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